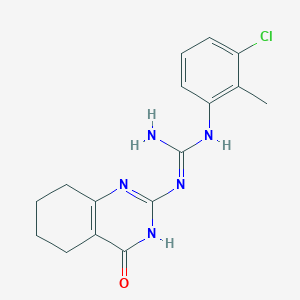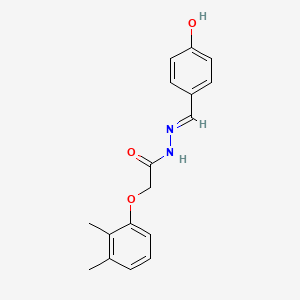
2-methyl-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MBT-N and belongs to the family of benzotriazole derivatives.
作用机制
The mechanism of action of MBT-N involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. MBT-N has also been found to scavenge free radicals and protect cells from oxidative damage by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
MBT-N has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MBT-N has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, MBT-N has been shown to induce apoptosis in cancer cells and inhibit their growth.
实验室实验的优点和局限性
MBT-N has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, there are also some limitations to using MBT-N in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of MBT-N is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on MBT-N. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of MBT-N. Another area of research is the investigation of the mechanism of action of MBT-N, which could provide insights into its potential therapeutic applications. Additionally, the development of more water-soluble derivatives of MBT-N could improve its in vivo efficacy. Finally, further studies are needed to evaluate the safety and efficacy of MBT-N in animal models and human clinical trials.
Conclusion:
In conclusion, MBT-N is a promising compound with potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been shown to inhibit the activity of COX-2 and scavenge free radicals. MBT-N has several advantages for lab experiments, including its stability and low toxicity. However, its poor solubility in water and unclear mechanism of action are limitations that need to be addressed. Future research on MBT-N should focus on developing more efficient synthesis methods, investigating its mechanism of action, and evaluating its safety and efficacy in animal models and human clinical trials.
合成方法
The synthesis of MBT-N involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-phenyl-2H-1,2,3-benzotriazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MBT-N.
科学研究应用
MBT-N has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MBT-N has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, MBT-N has been shown to induce apoptosis in cancer cells and inhibit their growth.
属性
IUPAC Name |
2-methyl-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-13-16(8-5-9-19(13)25(27)28)20(26)21-14-10-11-17-18(12-14)23-24(22-17)15-6-3-2-4-7-15/h2-12H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGFTJMTTGLYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)

![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B6121319.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide](/img/structure/B6121321.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6121337.png)

![2-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B6121356.png)
![4-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-methyl-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6121357.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B6121358.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)

![1-(2-fluorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6121374.png)